molecular formula C13H20N2O3 B11813130 (R)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

(R)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No.: B11813130
M. Wt: 252.31 g/mol
InChI Key: AFOBTHPZYTZXOH-SNVBAGLBSA-N
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Description

®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and cyanoacetyl compounds. One common method involves the use of a palladium catalyst with a novel pyridine-oxazoline ligand to facilitate the reaction . The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to ®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate.

    Piperidinones: Compounds with a similar piperidine ring but different functional groups.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

®-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-cyanoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)11(16)7-8-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1

InChI Key

AFOBTHPZYTZXOH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)CC#N

Origin of Product

United States

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